Molecular Weight and Lipophilicity Differentiation from 2-Methoxy and 3-Chloro Analogs
1,4-Bis(3,4-dimethoxybenzoyl)piperazine exhibits a molecular weight of 414.5 g/mol and a calculated XLogP3-AA of 2.2 [1], which are quantitatively distinct from the 2-methoxy analog (MW 354.4 g/mol ) and the 3-chloro analog (MW 363.2 g/mol ). This difference in molecular weight and lipophilicity directly impacts pharmacokinetic predictions and synthetic handling.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 414.5 g/mol; XLogP3-AA: 2.2 |
| Comparator Or Baseline | 1,4-Bis(2-methoxybenzoyl)piperazine (MW: 354.4 g/mol); 1,4-Bis(3-chlorobenzoyl)piperazine (MW: 363.2 g/mol) |
| Quantified Difference | ΔMW: +60.1 g/mol vs. 2-methoxy analog; +51.3 g/mol vs. 3-chloro analog |
| Conditions | Computed molecular weight and XLogP3-AA values from authoritative chemical databases. |
Why This Matters
These physicochemical differences ensure that the compound occupies a distinct property space, which is critical for lead optimization in medicinal chemistry where even minor changes in molecular weight and lipophilicity can alter bioavailability, solubility, and target binding.
- [1] PubChem. (2025). 1,4-Bis(3,4-dimethoxybenzoyl)piperazine (CID 1074745). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Bis_3_4-dimethoxybenzoyl_piperazine View Source
